2-Bromo-1,1,1-trifluoroethane
Overview
Description
2-Bromo-1,1,1-trifluoroethane is a halogenated hydrocarbon with the molecular formula C₂H₂BrF₃ and a molecular weight of 162.94 g/mol . It is also known as 2,2,2-trifluoroethyl bromide. This compound is characterized by its high volatility and is used in various chemical applications.
Mechanism of Action
Target of Action
2-Bromo-1,1,1-trifluoroethane, also known as Halothane, is primarily used as a general anesthetic . It targets the central nervous system, specifically the brain, to induce a state of anesthesia .
Mode of Action
Halothane works by altering the activity of certain receptors in the brain, such as GABA and glutamate receptors, which play a crucial role in transmitting signals in the brain . By enhancing the activity of inhibitory GABA receptors and reducing the activity of excitatory glutamate receptors, halothane decreases overall neuronal activity, leading to a loss of consciousness .
Biochemical Pathways
In addition to its anesthetic effects, halothane also inhibits the synthesis of 5-hydroxytryptamine in brain tissue, probably at the tryptophan hydroxylase step . This effect is believed to be independent of its anesthetic properties .
Pharmacokinetics
Halothane is administered via inhalation and is metabolized in the liver, specifically by the CYP2E1 enzyme . It is excreted through the kidneys and respiratory system . Its blood/gas partition coefficient of 2.4 makes it an agent with moderate induction and recovery time .
Result of Action
The primary result of halothane’s action is the induction of general anesthesia, characterized by a loss of consciousness and a decrease in response to stimuli . It also induces muscle relaxation and reduces pain sensitivity by altering tissue excitability .
Action Environment
The efficacy and stability of halothane can be influenced by various environmental factors. It is also unclear whether its usage during pregnancy is harmful to the fetus, and its use during a C-section is generally discouraged .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1,1,1-trifluoroethane can be synthesized through the bromination of 1,1,1-trifluoroethane. The reaction typically involves the use of bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure the selective bromination of the trifluoroethane .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors designed to handle the exothermic nature of the bromination reaction. The product is then purified through distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,1,1-trifluoroethane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as iodide (I⁻) to form 2-iodo-1,1,1-trifluoroethane.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the bromine atom with iodine.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Major Products
Substitution Reactions: The major product is 2-iodo-1,1,1-trifluoroethane.
Elimination Reactions: The major products are alkenes, depending on the specific reaction conditions.
Scientific Research Applications
2-Bromo-1,1,1-trifluoroethane is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane): Used as an inhalation anesthetic.
1,1,1-Trifluoro-2-iodoethane: Used in organic synthesis.
1,1,1-Trifluoro-3-iodopropane: Another fluorinated compound used in chemical research.
Uniqueness
2-Bromo-1,1,1-trifluoroethane is unique due to its specific combination of bromine and trifluoromethyl groups, which imparts distinct chemical reactivity and physical properties. Its high volatility and reactivity make it a valuable intermediate in the synthesis of various fluorinated compounds .
Properties
IUPAC Name |
2-bromo-1,1,1-trifluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrF3/c3-1-2(4,5)6/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNJHEHAYZJBHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074324 | |
Record name | 2-Bromo-1,1,1-trifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
421-06-7, 30283-91-1 | |
Record name | 2-Bromo-1,1,1-trifluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=421-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1,1,1-trifluoroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, bromotrifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030283911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-1,1,1-trifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,1,1-trifluoroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMO-1,1,1-TRIFLUOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L33M92UWM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: According to the research, 2-bromo-1,1,1-trifluoroethane did not liberate fluoride ions when incubated with NADPH-reduced microsomes under either air or nitrogen atmospheres. [] This suggests that it might not undergo the same reductive metabolism as halothane, which does release fluoride under similar conditions.
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